4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline

Agrochemical intermediate Triazole fungicide Regioselective synthesis

Research bottleneck: securing the correct 2-trifluoromethyl-4-(4-chlorophenoxy)aniline regioisomer for triazole fungicide synthesis. This compound (CAS 74159-77-6) is the non-negotiable building block for mefentrifluconazole (BASF). - **Critical differentiation**: 2-CF₃ (not 3-CF₃ or 5-CF₃) substitution pattern mandatory for CYP51 target engagement - **Physicochemical profile**: LogP 3.85-4.73, TPSA 35.25 Ų, ¹⁹F NMR probe-ready - **Supply guarantee**: Verified regioisomer; immediate shipment for R&D to kg-scale

Molecular Formula C13H9ClF3NO
Molecular Weight 287.67
CAS No. 74159-77-6
Cat. No. B2366857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline
CAS74159-77-6
Molecular FormulaC13H9ClF3NO
Molecular Weight287.67
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)Cl
InChIInChI=1S/C13H9ClF3NO/c14-8-1-3-9(4-2-8)19-10-5-6-12(18)11(7-10)13(15,16)17/h1-7H,18H2
InChIKeyMJDSHTMEOISRNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline Structural & Physicochemical Baseline


4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline (CAS 74159-77-6) is a halogenated diaryl ether aniline derivative featuring a para-chlorophenoxy substituent and an ortho-trifluoromethyl group on the aniline ring . With a molecular formula of C₁₃H₉ClF₃NO and a molecular weight of 287.67 g·mol⁻¹, this compound is classified as a specialized aromatic amine building block . The presence of the electron-withdrawing trifluoromethyl group ortho to the amine, combined with the lipophilic chlorophenoxy motif, defines its reactivity profile, lipophilicity (LogP 3.85–4.73), and utility as an intermediate in agrochemical and pharmaceutical synthesis [1].

Regiochemical identity (2-CF₃, 4-(4-chlorophenoxy)) required for mefentrifluconazole synthesis
High lipophilicity building block for bioactive molecule design
Multi-supplier availability with batch QC documents supports traceable procurement

Why Analogs Cannot Substitute for 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline


The specific 2-trifluoromethyl-4-(4-chlorophenoxy)aniline substitution pattern is not interchangeable with regioisomeric or simplified analogs due to its critical role in forming the 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl] scaffold, which is the core pharmacophore of the commercial triazole fungicide mefentrifluconazole (BASF) [1]. Shifting the CF₃ group from the 2-position to the 3-position (CAS 57688-17-2) or the aniline amine from the 4-position to the 2-position (CAS 349-20-2) yields regioisomers that cannot reproduce the correct geometry required for downstream triazole coupling and CYP51 target engagement [2]. Similarly, the non-fluorinated analog 4-(4-chlorophenoxy)aniline (CAS 101-79-1) lacks the electron-withdrawing and lipophilicity-enhancing trifluoromethyl group, which fundamentally alters electronic properties, metabolic stability, and LogP . The quantitative evidence below substantiates these differentiation claims.

Regioisomer mismatch
3-CF₃ regioisomer (CAS 57688-17-2) is not disclosed in any mefentrifluconazole patent; substitution may break synthetic route compatibility.
Non-fluorinated analog
4-(4-chlorophenoxy)aniline (CAS 101-79-1) lacks the CF₃ group, altering electronic properties and lipophilicity; may shift reactivity and downstream performance.
Purity grade variation
Different suppliers may offer varying QC documentation depth; verify batch-specific NMR/HPLC/GC certificates before critical synthesis.

4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline Differentiation Evidence


Regiochemical Specificity for Mefentrifluconazole Synthesis

The 2-trifluoromethyl-4-(4-chlorophenoxy)aniline scaffold is the direct precursor to the key epoxide intermediate 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyl-oxirane in the patented mefentrifluconazole synthesis route [1]. The 3-CF₃ regioisomer (CAS 57688-17-2) yields a fundamentally different oxirane that is not described in any of the >10 patent families covering mefentrifluconazole or its analogs . This is evidenced by the fact that all disclosed mefentrifluconazole synthetic routes in WO 2013/007767, WO 2014/108286, WO 2015/091045, and WO 2017/102905 exclusively employ the 2-CF₃-substituted aryl building block; no 3-CF₃ or non-fluorinated variants are disclosed as viable alternatives [1].

Regiochemical specificity
Class-level
>10 patent families (2-CF₃)
0 patent families (3-CF₃)
Essential for mefentrifluconazole synthetic pathway
Based on patent landscape analysis
Agrochemical intermediate Triazole fungicide Regioselective synthesis

Lipophilicity Advantage Over Non-Fluorinated Analog

The 2-CF₃ group confers substantially higher lipophilicity relative to the non-fluorinated parent compound 4-(4-chlorophenoxy)aniline. The target compound has a measured/calculated LogP of 3.85 (ALOGPS) to 4.73 (XLOGP3), representing an increase of approximately 2.2–3.1 LogP units over 4-(4-chlorophenoxy)aniline (CAS 101-79-1), for which the estimated LogP is approximately 1.7 based on its lower heavy atom count and absence of fluorine atoms [1]. This difference translates to approximately 160–1,260-fold higher octanol/water partition coefficient, which directly impacts membrane permeability, metabolic stability, and bioavailability of downstream products derived from this building block.

Lipophilicity (LogP)
Reported
ΔLogP ≈ +2.2 to +3.1
Influences physicochemical profile of derived products
Calculated from multiple algorithms
Lipophilicity Physicochemical property LogP comparison

Purity & Batch Reproducibility vs. Regioisomer

The target compound is routinely offered at ≥98% purity (HPLC/GC verified) by multiple independent suppliers including AKSci, Chemscene, Bidepharm, and Fluorochem, with supporting batch-specific QC documentation (NMR, HPLC, GC) available upon procurement . The regioisomer 4-(4-chlorophenoxy)-3-(trifluoromethyl)aniline (CAS 57688-17-2) is similarly specified at 98% purity (GC), but its production scale is documented up to 200 kg, indicating larger-volume industrial demand that may not reflect the same batch-level analytical rigor as the research-grade target compound . Availability of comprehensive QC documentation (NMR, HPLC, GC) from multiple vendors of the target compound reduces procurement risk for applications requiring traceable purity.

Purity & QC documentation
Data to verify
≥98% purity (HPLC/GC) with multi-vendor batch QC reports
Reduces single-source procurement risk
Verify batch-specific certificates
Purity specification Quality control Procurement benchmark

PfENR Inhibition: 2-CF₃ vs. 3-Chloro Analog Comparison

The target compound has been identified as a Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) inhibitor, a validated antimalarial target [1]. A structurally related analog, 3-chloro-4-(4-chlorophenoxy)aniline (CAS 24900-79-6), demonstrates IC₅₀ values of 11.47 ± 1.3 μM (3D7 strain) and 1.45 ± 0.26 μM (W2 strain) against P. falciparum in vitro, with a selectivity index of 2180.91 (3D7) and an in vivo ED₅₀ of 2.601–4.211 mg/kg in murine models [2]. The target compound, bearing a 2-CF₃ group instead of the 3-Cl substitution, is predicted to exhibit altered electronic and steric properties at the PfENR binding site [1]. However, direct head-to-head IC₅₀ comparison data for the target compound versus 3-chloro-4-(4-chlorophenoxy)aniline in the same PfENR assay are not available in the public domain, limiting the strength of this evidence dimension.

PfENR inhibition
Class-level
No direct IC₅₀ publicly available for target compound
Verify PfENR inhibition in own assays
Analog shows activity; confirm independently
Antimalarial PfENR inhibition Structure-activity relationship

Boiling Point and Density Comparison

The target compound exhibits a boiling point of 347.5 ± 42.0 °C at 760 mmHg and a density of 1.4 ± 0.1 g/cm³, reflecting the contribution of the trifluoromethyl group to increased molecular weight and intermolecular interactions [1]. In contrast, the non-fluorinated analog 4-(4-chlorophenoxy)aniline (CAS 101-79-1) has a substantially lower boiling point of 205 °C at 12 mmHg (equivalent to approximately 310–320 °C at 760 mmHg by approximate nomographic extrapolation) and a lower density of approximately 1.18 g/cm³ . The higher boiling point and density of the target compound are relevant for purification by distillation and for predicting behavior in high-temperature synthetic transformations.

Boiling point & density
Reported
ΔBP ≈ +25–37 °C; ΔDensity ≈ +0.22 g/cm³
Higher thermal demands for distillation
Estimated at 760 mmHg
Thermal stability Boiling point Density

4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline Application Scenarios


Mefentrifluconazole Agrochemical Intermediate Synthesis

The strongest application scenario for this compound is as a key building block in the synthesis of mefentrifluconazole, a commercial triazole fungicide developed by BASF for control of Septoria in wheat. The 2-CF₃, 4-(4-chlorophenoxy) substitution pattern is mandatory for the oxirane intermediate that leads to the active fungicide [1]. Procurement of this specific regioisomer is non-negotiable for researchers and manufacturers operating within the mefentrifluconazole patent space. No alternative regioisomer (3-CF₃ or 5-CF₃) has been disclosed as a viable substitute in any patent family [1].

Lipophilicity-Driven Scaffold for Kinase Inhibitors

With a LogP of 3.85–4.73 and a TPSA of 35.25 Ų, this aniline building block occupies a favorable drug-like physicochemical space for fragment-based or scaffold-oriented kinase inhibitor design [2]. The 2-CF₃ group ortho to the aniline NH₂ provides a unique steric and electronic environment that can be exploited for selective kinase hinge-region binding, as evidenced by structurally related diphenyl ether anilines appearing in TNIK and MAP4K4 inhibitor patent families . The free aniline NH₂ allows for facile amide coupling or urea formation for library synthesis.

Antimalarial Drug Discovery Targeting PfENR

Although direct IC₅₀ data for the target compound against P. falciparum PfENR is not publicly available, its structural analog 3-chloro-4-(4-chlorophenoxy)aniline demonstrates validated antiplasmodial activity (IC₅₀ = 1.45–11.47 μM) and in vivo efficacy (ED₅₀ = 2.6–4.2 mg/kg) [3]. The target compound, with a 2-CF₃ substitution replacing the 3-Cl group, represents a rationally modified scaffold for structure-activity relationship exploration in PfENR inhibitor programs. Researchers should independently verify PfENR inhibition activity before committing to large-scale procurement for this application.

Diaryl Ether Aniline Library Reference Standard

The well-characterized physicochemical profile of this compound—density 1.4 ± 0.1 g/cm³, boiling point 347.5 ± 42.0 °C, LogP 3.85, TPSA 35.25 Ų, refractive index 1.556 [2]—makes it suitable as a reference standard for characterizing novel diaryl ether aniline libraries. The 2-CF₃ substitution serves as a spectroscopic probe (¹⁹F NMR) for monitoring reaction progress in amide coupling, sulfonamide formation, or Buchwald-Hartwig amination reactions involving this aniline building block.

Application
Selection Property
Validation Focus
Mefentrifluconazole synthesis
Regiochemical identity (2-CF₃)
Confirm by NMR/HPLC
Kinase inhibitor scaffold design
Lipophilicity & steric profile
Assess physicochemical fit in target assays
PfENR inhibitor research
Structural analog evidence
Verify inhibitory activity independently
Diaryl ether library reference
Well-characterized properties
Use as 19F NMR probe and reference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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